molecular formula C14H24N2O5 B15306730 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Katalognummer: B15306730
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: NYJLTOOELSHGKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is an organic compound that features a piperazine ring substituted with tert-butyl, prop-2-en-1-yl, and hydroxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce new functional groups to the piperazine ring .

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups and the piperazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H24N2O5

Molekulargewicht

300.35 g/mol

IUPAC-Name

4-O-tert-butyl 1-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C14H24N2O5/c1-5-8-20-13(19)16-7-6-15(9-11(16)10-17)12(18)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3

InChI-Schlüssel

NYJLTOOELSHGKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.